N-Boc-L-フェリニン

説明

N-Boc-L-felinine (NBLF) is an amino acid derivative that has been used extensively in scientific research. It is a synthetic compound that belongs to the family of N-acyl-L-amino acids. NBLF is an important building block for peptide synthesis, and it has been used in a variety of research applications, such as drug discovery, protein engineering, and structural biology.

科学的研究の応用

合成化学: アミンの保護

N-Boc-L-フェリニンは、アミン基の保護のための合成化学において使用されます。tert-ブトキシカルボニル(Boc)基は、特に、触媒的水素化分解下での安定性と塩基性条件に対する耐性により評価されています。 これは、アミンにBoc保護基を導入するための塩基触媒反応でよく使用されており、これは生物活性化合物の合成に不可欠です .

グリーンケミストリー: 環境に優しい保護アプローチ

持続可能な開発の追求において、N-Boc-L-フェリニンは「グリーンケミストリー」に役割を果たします。これは、アミンのN-Boc保護のための環境に優しいアプローチを提供し、超音波照射と触媒なしの条件を採用しています。 この方法は、室温で短い反応時間で高収率を提供し、穏やかな条件と補助物質の不在を強調しています .

動物行動: 猫の行動の修正

研究では、特に不適切な引っ掻きを減らすために、猫の行動を修正するためにN-Boc-L-フェリニンを使用することが調べられています。これは、猫の引っ掻き行動に影響を与える猫の尿と糞便からの主要な揮発性化合物を特定する研究の一部です。 このアプリケーションは、家庭環境での猫の行動の管理に関する洞察を提供します .

分析化学: ガスクロマトグラフィー質量分析法(GC-MS)

N-Boc-L-フェリニンは、動物分泌物中の揮発性分子を研究するためにGC-MSを使用して同定および分析されます。 この分析技術は、生物学的サンプルの化学組成を理解するために不可欠であり、研究と業界の両方に応用があります .

ケミカルバイオロジー: 動物のコミュニケーションにおけるセミオケミカル

この化合物は、動物のコミュニケーションにおけるセミオケミカルとしての役割について調査されています。 研究は、オスとメスの猫の間の揮発性化合物の違いに焦点を当てており、動物の行動とコミュニケーションを理解するための意味合いがあります .

製薬: 薬物合成と開発

製薬において、N-Boc-L-フェリニンは、薬物の合成における重要な中間体です。 アミン基の保護は、新しい薬物の開発における重要なステップであり、Boc基の安定性は、薬物設計と合成における貴重なツールとなっています .

材料科学: ポリマーの合成

N-Boc-L-フェリニンを使用して導入できるBoc基は、ポリマーの合成において重要です。 これは、重合プロセス中に反応性アミン基を保護することによって、複雑なポリマー構造の作成を可能にします .

バイオテクノロジー: ペプチド合成

最後に、バイオテクノロジーでは、N-Boc-L-フェリニンはペプチド合成に使用されます。 Boc基は、ペプチドの組み立て中にアミノ酸のアミン官能基を保護し、これは治療用ペプチドの生成とタンパク質機能の研究において基本的なものです .

将来の方向性

作用機序

Target of Action

N-Boc-L-felinine is primarily used as an intermediate for the synthesis of Felinine . .

Mode of Action

As an intermediate in the synthesis of Felinine, it likely undergoes further chemical reactions to produce the final compound .

Biochemical Pathways

As an intermediate in the synthesis of Felinine, it’s likely involved in the biochemical pathways related to the production and function of Felinine .

Pharmacokinetics

As an intermediate compound, its bioavailability would be dependent on the specific conditions of the synthesis and the properties of the final product .

Result of Action

As an intermediate in the synthesis of Felinine, its primary role is likely in the chemical reactions that produce Felinine .

Action Environment

The action of N-Boc-L-felinine is likely influenced by various environmental factors, including the conditions under which the synthesis takes place. Factors such as temperature, pH, and the presence of other chemicals could potentially influence its stability and efficacy .

生化学分析

Biochemical Properties

N-Boc-L-felinine plays a crucial role in biochemical reactions, particularly in the synthesis of felinine. It interacts with several enzymes and proteins during these reactions. One of the key enzymes involved is cauxin, a carboxylesterase that catalyzes the conversion of N-Boc-L-felinine to felinine . This interaction is essential for the production of felinine, which serves as a pheromone precursor in felines .

Cellular Effects

N-Boc-L-felinine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in amino acid metabolism and pheromone production . The compound’s impact on cell signaling pathways is primarily related to its role in the synthesis of felinine, which can influence cellular communication and interaction in felines . Furthermore, N-Boc-L-felinine may affect cellular metabolism by altering the levels of metabolites involved in amino acid synthesis and degradation .

Molecular Mechanism

The molecular mechanism of N-Boc-L-felinine involves its interaction with cauxin, which catalyzes the conversion of N-Boc-L-felinine to felinine . This reaction is crucial for the production of felinine, a compound that plays a significant role in feline communication and behavior . The binding interaction between N-Boc-L-felinine and cauxin is essential for the enzyme’s catalytic activity, leading to the formation of felinine . Additionally, N-Boc-L-felinine may influence gene expression by modulating the activity of transcription factors involved in amino acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-L-felinine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its effectiveness . Long-term studies have shown that N-Boc-L-felinine can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-Boc-L-felinine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance the production of felinine without causing significant adverse effects . At higher doses, N-Boc-L-felinine may exhibit toxic effects, including disruptions in amino acid metabolism and cellular function . These threshold effects are important for determining the optimal dosage for research and potential therapeutic applications .

Metabolic Pathways

N-Boc-L-felinine is involved in several metabolic pathways, primarily related to amino acid metabolism. The compound interacts with enzymes such as cauxin, which catalyzes its conversion to felinine . This reaction is part of a larger metabolic pathway that includes the synthesis and degradation of amino acids . N-Boc-L-felinine may also affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, N-Boc-L-felinine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its role in biochemical reactions . Understanding the transport and distribution of N-Boc-L-felinine is crucial for elucidating its effects on cellular function and metabolism .

Subcellular Localization

N-Boc-L-felinine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, where it interacts with enzymes involved in amino acid metabolism . Additionally, N-Boc-L-felinine may be directed to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, depending on its role in specific biochemical reactions . These localization patterns are essential for understanding the compound’s activity and function within cells .

特性

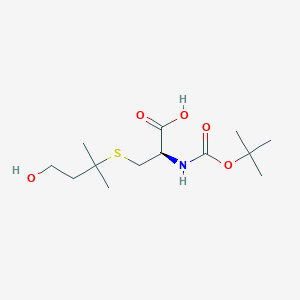

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

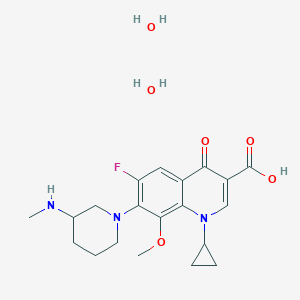

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

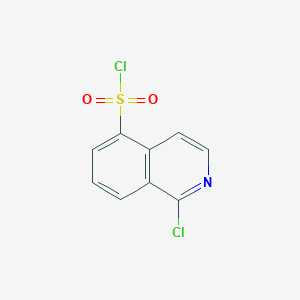

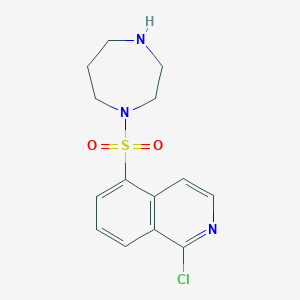

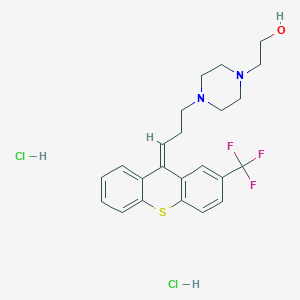

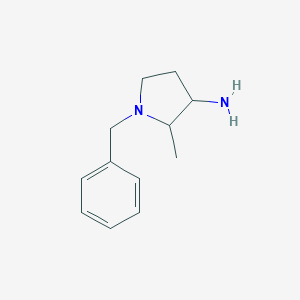

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。